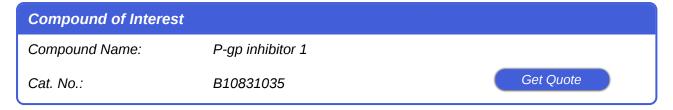


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Application Notes and Protocols for Testing Pglycoprotein (P-gp) Inhibition

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For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a crucial ATP-dependent efflux transporter.[1][2] It is highly expressed in barrier tissues such as the intestinal epithelium, blood-brain barrier, liver, and kidney, where it plays a significant role in limiting the absorption and distribution of a wide array of xenobiotics, including many therapeutic drugs.[3][4] Inhibition of P-gp can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered drugs and potentially leading to toxicity.[5][6] Therefore, evaluating the potential of new chemical entities (NCEs) to inhibit P-gp is a critical step in drug discovery and development, as recommended by regulatory agencies like the FDA and EMA.[7]

These application notes provide detailed protocols for key in vitro experimental models used to assess P-gp inhibition. The included methodologies, data presentation, and visualizations are designed to guide researchers in obtaining reliable and reproducible results for informed decision-making in the drug development process.

Key Experimental Models for P-gp Inhibition

Several in vitro models are routinely used to characterize the interaction of compounds with P-gp. The most common assays include:



- Bidirectional Permeability Assays: These assays, often considered the "gold standard," utilize polarized cell monolayers, such as Caco-2 or MDCK-MDR1 cells, to measure the transport of a compound from the apical (A) to the basolateral (B) side and vice versa.[8] A higher basolateral-to-apical (B-A) transport compared to the A-B transport (an efflux ratio >2) is indicative of active efflux.[5][9]
- Cellular Accumulation Assays: These assays measure the intracellular concentration of a
 fluorescent P-gp substrate, such as rhodamine 123 or calcein-AM, in cells overexpressing Pgp.[10][11] P-gp inhibitors will block the efflux of the fluorescent substrate, leading to
 increased intracellular accumulation.
- ATPase Activity Assays: P-gp utilizes the energy from ATP hydrolysis to transport its substrates.[12][13] This assay measures the rate of ATP hydrolysis in membrane vesicles containing high concentrations of human P-gp. Substrates and inhibitors of P-gp can modulate its ATPase activity.[14]

Data Presentation: Quantitative Analysis of P-gp Inhibition

The following tables summarize key quantitative data for well-characterized P-gp substrates and inhibitors. This information is crucial for selecting appropriate controls and for comparing the P-gp liability of novel compounds.

Table 1: IC50 Values of Common P-gp Inhibitors



Inhibitor	Probe Substrate	Cell Line	IC50 (μM)	Reference
Verapamil	Digoxin	Caco-2	1.8 - 15.7	[7][8]
Verapamil	Digoxin	MDCK-MDR1	0.4 - 5.3	[7]
Verapamil	Rhodamine 123	MCF7R	1.9	[10]
Cyclosporin A	Digoxin	Caco-2	0.5 - 2.1	[8]
Cyclosporin A	Rhodamine 123	MCF7R	1.0	[10]
Ketoconazole	Digoxin	Caco-2	0.244	[8]
Quinidine	Digoxin	Caco-2	1.1 - 9.4	[7][8]
Ritonavir	Digoxin	Caco-2	0.8	[15]
Zosuquidar (LY335979)	Paclitaxel	Caco-2	0.03	[12]
Fumitremorgin C (FTC)	Paclitaxel	Caco-2	>10	[12]
MK571	Paclitaxel	Caco-2	>50	[12]

Table 2: Transport Characteristics of Common P-gp Substrates



Substrate	Cell Line	Apparent Permeabilit y (Papp A- B) (10 ⁻⁶ cm/s)	Efflux Ratio (ER)	Kinetic Parameters (Km, Vmax)	Reference
Digoxin	Caco-2	0.1 - 0.5	5 - 30	Km: ~60 μM	[5]
Digoxin	MDCK-MDR1	0.1 - 0.3	20 - 100+	-	[1]
Quinidine	Caco-2	1.0 - 5.0	3 - 10	Km: 1.5 μM, Vmax: 70 pmol/min/cm²	[1][16]
Quinidine	MDCK-MDR1	0.5 - 2.0	10 - 50+	-	[1]
Vinblastine	Caco-2	< 0.5	> 10	-	[10]
Paclitaxel	Caco-2	< 0.2	> 20	-	[17]
Rhodamine 123	Various	-	-	-	[10][11]
N-methyl- quinidine (NMQ)	P-gp Vesicles	-	-	Km: 3.65 μM, Vmax: 656.9 pmol/mg protein/min	[3]

Experimental Protocols Bidirectional Permeability Assay using Caco-2 Cells

This protocol details the steps to assess a compound's potential as a P-gp substrate and/or inhibitor using the Caco-2 cell line, a human colon adenocarcinoma cell line that endogenously expresses P-gp and forms polarized monolayers.[8][9]

Materials:

- Caco-2 cells (ATCC HTB-37)
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose



- Fetal Bovine Serum (FBS)
- Non-Essential Amino Acids (NEAA)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 μm pore size)
- Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
- Test compound and known P-gp inhibitor (e.g., Verapamil)
- Known P-gp substrate (e.g., Digoxin)
- LC-MS/MS for sample analysis

Protocol:

- Cell Culture and Seeding:
 - Culture Caco-2 cells in DMEM supplemented with 10-20% FBS, 1% NEAA, and 1%
 Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
 - Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
 - Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
- Monolayer Integrity Assessment:
 - Before the transport experiment, measure the Transepithelial Electrical Resistance
 (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be >250 Ω·cm²
 to ensure monolayer integrity.
 - Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
- Transport Experiment:



- Wash the cell monolayers twice with pre-warmed HBSS (37°C).
- To assess if the test compound is a substrate:
 - Prepare transport solutions containing the test compound at the desired concentration in HBSS.
 - For Apical to Basolateral (A-B) transport, add the test compound solution to the apical chamber and fresh HBSS to the basolateral chamber.
 - For Basolateral to Apical (B-A) transport, add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
- To assess if the test compound is an inhibitor:
 - Prepare transport solutions containing a known P-gp substrate (e.g., 5 μM Digoxin) with and without various concentrations of the test compound.
 - Perform the B-A transport experiment as described above. A known P-gp inhibitor (e.g., 100 μM Verapamil) should be used as a positive control.
- Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
- At the end of the incubation, collect samples from both the donor and receiver chambers.
- Sample Analysis and Data Calculation:
 - Analyze the concentration of the compound in the collected samples using a validated analytical method, typically LC-MS/MS.
 - Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
 - Papp = (dQ/dt) / (A * C₀)
 - Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.



- Calculate the efflux ratio (ER):
 - ER = Papp (B-A) / Papp (A-B)
 - An ER > 2 suggests the compound is a substrate for an efflux transporter.
- For inhibition studies, calculate the % inhibition of the P-gp substrate's efflux at each concentration of the test compound and determine the IC50 value.

Rhodamine 123 Accumulation Assay

This protocol describes a fluorescence-based assay to screen for P-gp inhibitors by measuring the intracellular accumulation of the P-gp substrate, rhodamine 123.[10][11]

Materials:

- P-gp overexpressing cells (e.g., MCF7/ADR, MDCK-MDR1) and the corresponding parental cell line.
- Cell culture medium (e.g., RPMI-1640 or DMEM)
- Rhodamine 123
- Test compounds and a known P-gp inhibitor (e.g., Verapamil)
- Phosphate Buffered Saline (PBS)
- Fluorescence plate reader or flow cytometer

Protocol:

- Cell Seeding:
 - Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
- Compound Incubation:
 - Wash the cells with warm PBS.



 Pre-incubate the cells with various concentrations of the test compound or control inhibitor in HBSS for 30 minutes at 37°C.

Rhodamine 123 Accumulation:

- \circ Add Rhodamine 123 (final concentration typically 1-5 μM) to all wells and incubate for 30-60 minutes at 37°C.[10]
- After incubation, aspirate the solution and wash the cells three times with ice-cold PBS to stop the efflux.

Fluorescence Measurement:

- Lyse the cells with a suitable lysis buffer containing a non-ionic detergent (e.g., Triton X-100).
- Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).
- Alternatively, for flow cytometry, detach the cells after washing and resuspend them in PBS for analysis.

Data Analysis:

- Calculate the fold increase in rhodamine 123 accumulation in the presence of the inhibitor compared to the vehicle control.
- Determine the EC50 value, which is the concentration of the inhibitor that causes a 50% increase in rhodamine 123 accumulation.

P-gp ATPase Activity Assay

This protocol outlines the measurement of P-gp ATPase activity using commercially available membrane vesicles from Sf9 cells infected with a baculovirus containing the human MDR1 cDNA.[13][14]

Materials:



- Recombinant human P-gp membrane vesicles (e.g., from Corning or SOLVO Biotechnology)
- Assay Buffer (e.g., 50 mM Tris-MES, pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA,
 2 mM DTT, 10 mM MgCl₂)
- ATP solution
- Test compounds and a known P-gp activator (e.g., Verapamil) and inhibitor (e.g., Sodium Orthovanadate)
- Phosphate detection reagent (e.g., PiColorLock™ Gold or similar malachite green-based reagent)
- Microplate reader for absorbance measurement

Protocol:

- Assay Setup:
 - Thaw the P-gp membrane vesicles on ice.
 - In a 96-well plate, add the assay buffer.
 - Add the test compound at various concentrations. Include a positive control activator (e.g., Verapamil) and a negative control (vehicle).
 - Add the P-gp membrane vesicles (typically 5-10 μg of protein per well).
 - Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiation of Reaction:
 - Initiate the ATPase reaction by adding a pre-warmed ATP solution (final concentration typically 3-5 mM).
- Incubation and Termination:

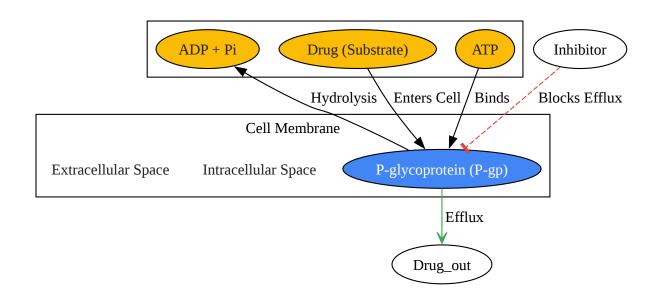


- Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding the phosphate detection reagent. This reagent typically contains an acidic solution to stop the enzymatic reaction and a colorimetric agent to react with the liberated inorganic phosphate (Pi).
- Color Development and Measurement:
 - Allow the color to develop for a specified time at room temperature.
 - Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green-based assays).
- Data Analysis:
 - Create a standard curve using known concentrations of inorganic phosphate.
 - Determine the amount of Pi released in each well from the standard curve.
 - Calculate the specific ATPase activity (nmol Pi/min/mg protein).
 - Determine the effect of the test compound on the basal and activator-stimulated P-gp
 ATPase activity. Compounds can be classified as activators (increase activity), inhibitors
 (decrease activity), or have no effect.

Visualizations

P-gp Efflux Mechanism and Inhibition

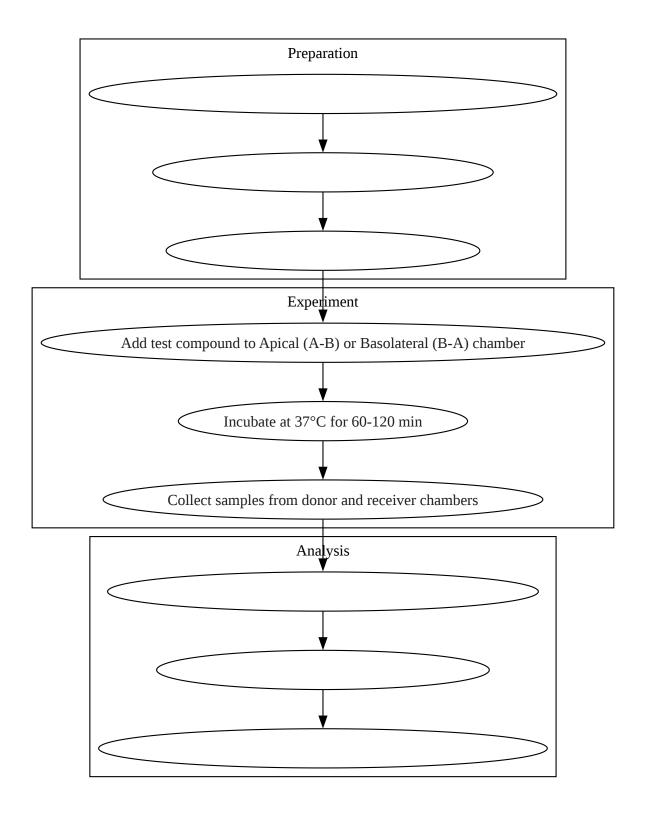




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Bidirectional Permeability Assay Workflow

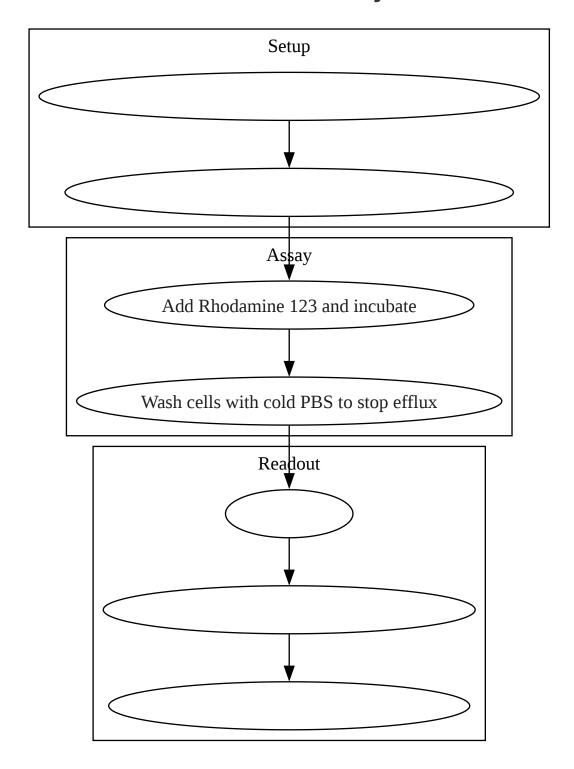




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Rhodamine 123 Accumulation Assay Workflow



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